柚皮苷 7-O-β-D-葡萄糖醛酸苷

描述

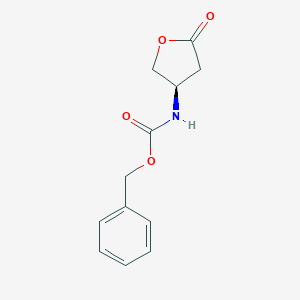

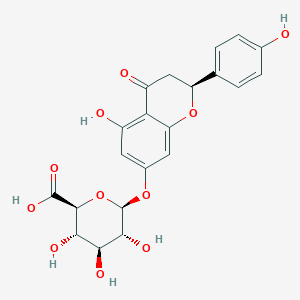

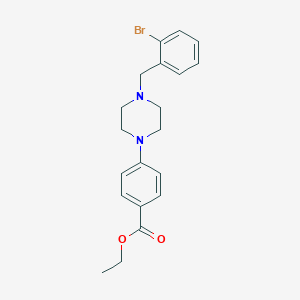

Naringenin 7-O-beta-D-glucuronide is a metabolite of naringenin, a flavanone commonly found in citrus fruits. This compound is mainly metabolized into glucuronides by UDP-glucuronosyltransferase (UGT) enzymes in mammals, exhibiting significant variation in metabolic activity and regioselectivity between different species including humans, monkeys, rats, and mice (Isobe et al., 2018).

Synthesis Analysis

The efficient total synthesis of bis-glycosyl apigenin derivatives from naringenin has been developed, highlighting a greener and economically favorable method for flavonoid synthesis starting from naringenin, which can be extended to naringenin glucuronides (Chen et al., 2009). This approach showcases advancements in the synthesis of complex glycosylated naringenin derivatives, including glucuronides.

Molecular Structure Analysis

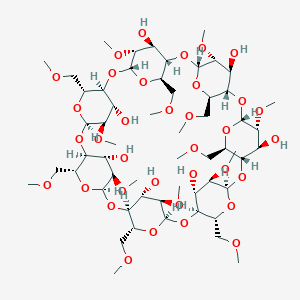

The molecular structure of naringenin glucuronides has been extensively characterized, utilizing methods such as high-performance liquid chromatography and mass spectrometry. These analyses enable the determination and pharmacokinetic investigation of naringenin and its glucuronide conjugates in biological matrices, illustrating the compound's bioavailability and metabolic fate (Peng et al., 1998).

Chemical Reactions and Properties

Chemical synthesis techniques for naringenin glucuronides involve selective glycosylation reactions, highlighting the compound's reactivity towards forming glucuronide conjugates. This reactivity plays a crucial role in its metabolic processing and bioactivity in mammals (Khan et al., 2010).

Physical Properties Analysis

The solubility and stability of naringenin glucuronides are critical for their biological activity and efficacy. Modifications, such as succinylglycosylation, have been shown to significantly enhance the water solubility and anti-bacterial activity of naringenin derivatives, indicating the impact of chemical modifications on the physical properties of these compounds (Zhang et al., 2019).

Chemical Properties Analysis

Naringenin glucuronides exhibit diverse chemical behaviors, including interactions with efflux transporters and metabolic enzymes, which affect their disposition and bioactivity. The balance between glucuronidation activity and efflux transporter action is essential for the pharmacokinetics and pharmacodynamics of naringenin glucuronides (Xu et al., 2009).

科学研究应用

心脏保护作用:柚皮苷-7-O-葡萄糖苷对阿霉素诱导的细胞凋亡具有保护作用,可能有助于治疗或预防与阿霉素相关的 cardiomyopathy (Han 等人,2008).

抗过敏活性:柚皮苷查耳酮-2'-O-β-D-葡萄糖醛酸苷是番茄皮提取物中发现的柚皮苷查耳酮的代谢物,在老鼠中表现出抗过敏活性,特别是抑制组胺 (Yoshimura 等人,2009).

抗糖尿病作用:柚皮苷在常血糖和糖尿病大鼠模型中均显示出潜在的抗糖尿病作用,突出了其在胰腺外葡萄糖调节中的重要性 (Ortiz-Andrade 等人,2008).

基因表达影响:柚皮苷及其 II 期代谢物可以影响巨噬细胞基因表达,但其作用并不总是与抗炎结果一致。这强调了测试植物化学物质生理形式的重要性 (Dall’Asta 等人,2013).

组织中的生物利用度:柚皮苷葡萄糖醛酸苷和硫酸盐在各种组织中具有生物利用度,支持其在个性化医学中的潜在应用 (Lin 等人,2014).

组织分布和药代动力学:研究表明,柚皮苷在血浆与脑组织中的结合率不同,并且生物利用度因给药方式而异 (Peng 等人,1998;Hsiu 等人,2002).

肠道排泄和代谢:Mrp2 和 Bcrp1 等外排转运蛋白促进了类黄酮葡萄糖醛酸苷(如柚皮苷)的肠道排泄,突出了代谢中的复杂相互作用 (Xu 等人,2009).

未来方向

Naringenin is a natural flavonoid possessing neuroprotective activities. Increasing evidence has attained special attention on the variety of therapeutic targets along with complex signaling pathways for naringenin, which suggest its possible therapeutic applications in several neurodegenerative diseases .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13-,16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCRTIDKZGEVEN-CGXGPNJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573866 | |

| Record name | Naringenin-7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid | |

CAS RN |

158196-34-0 | |

| Record name | Naringenin-7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B30508.png)

![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)